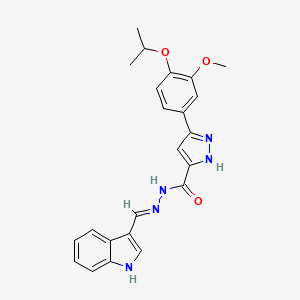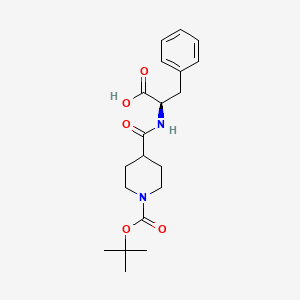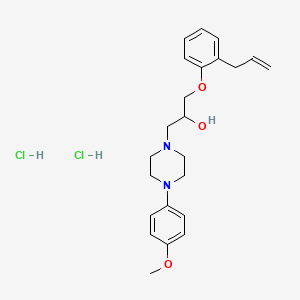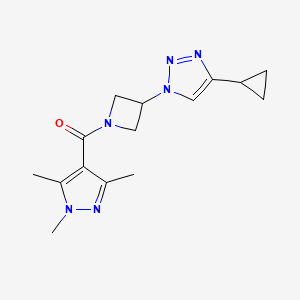
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This class of compounds, including pyrazole carbohydrazides and their derivatives, has been extensively studied for their diverse biological activities and chemical properties. They are synthesized and characterized through various methods, including FT-IR, NMR, X-ray diffraction, and spectroscopic techniques, to understand their molecular structure, reactivity, and potential applications in various fields excluding drug use and dosage or side effects related information.
Synthesis Analysis
The synthesis of these compounds often involves the condensation reactions of appropriate hydrazides with aldehydes or ketones in the presence of acidic or basic catalysts. For example, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized, demonstrating the typical procedures and analyses used in the synthesis of such compounds (Karrouchi et al., 2021).
Molecular Structure Analysis
Molecular structure is confirmed through X-ray diffraction, NMR, and other spectroscopic methods, elucidating the (E)-configuration of the azomethine (N=CH) group among other structural features. These studies often include computational methods, such as DFT calculations, to predict and confirm the molecular geometry, electronic structure, and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of these compounds can include interactions with proteins or nucleic acids, potential for hydrogen bonding, and applications in catalysis or as ligands in coordination chemistry. Their reactivity is often explored through experimental and theoretical methods, including molecular docking studies to understand their interaction with biological macromolecules for potential therapeutic uses.
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and the potential for specific reactions, are explored through a combination of experimental and computational methods. Studies often focus on the compound's ability to participate in hydrogen bonding, its electronic structure, and frontier molecular orbitals to deduce its chemical behavior and reactivity.
- Synthesis and structural analysis: (Karrouchi et al., 2021)
- Molecular structure and reactivity: (Karrouchi et al., 2020)
- Chemical and physical properties analysis: (Paul et al., 2020)
Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies and Potential Applications : This compound has been synthesized and characterized using various spectroscopic methods. Its structure was confirmed through methods like FT-IR, NMR, and X-ray diffraction. These studies are fundamental in understanding the compound's properties and potential applications in fields like materials science or pharmacology (Karrouchi et al., 2021).
Corrosion Protection : Research indicates that derivatives of this compound, such as carbohydrazide-pyrazole compounds, have shown effectiveness in corrosion protection. They have been used as inhibitors in solutions like HCl for protecting metals like mild steel, suggesting their industrial applications (Paul, Yadav, & Obot, 2020).
Potential Anticancer Activity : There has been research on derivatives of this compound regarding their potential antitumor activities. For instance, some derivatives have been tested for tumor cell-growth inhibition, suggesting their possible use in developing cancer treatments (Farghaly, 2010).
Antimicrobial Activity : Several studies have examined the antimicrobial properties of similar compounds. These compounds have been tested against various bacterial strains, indicating their potential in developing new antimicrobial agents (Nasareb & Siddiquia, 2016).
Synthesis and Characterization of Derivatives : Ongoing research involves synthesizing and characterizing novel derivatives of this compound. These studies are crucial for discovering new applications and understanding the compound's chemical behavior (Khalifa, Al-Omar, & Nossier, 2017).
Molecular Docking Studies : Some derivatives have undergone molecular docking studies to explore their potential as medicinal agents. For example, docking studies have suggested the use of certain derivatives as potential anti-diabetic agents (Karrouchi et al., 2021).
Eigenschaften
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)31-21-9-8-15(10-22(21)30-3)19-11-20(27-26-19)23(29)28-25-13-16-12-24-18-7-5-4-6-17(16)18/h4-14,24H,1-3H3,(H,26,27)(H,28,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPSILQJBHZGPY-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)



![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)